![molecular formula C44H28N6O2S2 B4888679 N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B4888679.png)
N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide
Overview
Description
N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a quinazoline core structure with phenyl and thiophene substituents
Preparation Methods
The synthesis of N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide involves multiple steps, typically starting with the formation of the quinazoline core. The synthetic route may include:
Formation of Quinazoline Core: This can be achieved through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of Thiophene Groups: Thiophene groups can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like m-CPBA.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the quinazoline core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings, allowing for further functionalization.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.
Material Science: Its conjugated system may be useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound can be used to study protein-ligand interactions, particularly in the context of enzyme inhibition.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective against cancer cells.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and thiophene-containing molecules. For example:
Gefitinib: A quinazoline derivative used as an EGFR inhibitor in cancer treatment.
Erlotinib: Another quinazoline-based EGFR inhibitor with applications in oncology.
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications due to their anti-inflammatory and anesthetic properties.
Properties
IUPAC Name |
N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N6O2S2/c51-43(37-13-7-23-53-37)45-31-19-21-35-33(25-31)39(27-9-3-1-4-10-27)49-41(47-35)29-15-17-30(18-16-29)42-48-36-22-20-32(46-44(52)38-14-8-24-54-38)26-34(36)40(50-42)28-11-5-2-6-12-28/h1-26H,(H,45,51)(H,46,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHRZIDLHJNYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CS4)C5=CC=C(C=C5)C6=NC7=C(C=C(C=C7)NC(=O)C8=CC=CS8)C(=N6)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Bis(5-ethylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4888601.png)
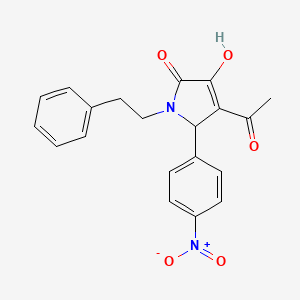
![1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B4888616.png)
![2-(phenoxymethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4888618.png)
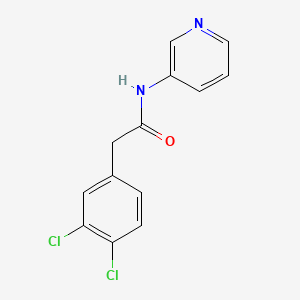
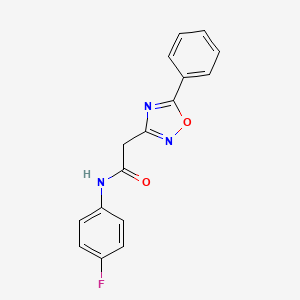
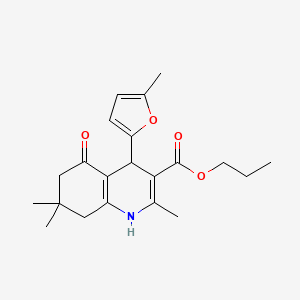
![4-[[1-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methyl]morpholine](/img/structure/B4888627.png)
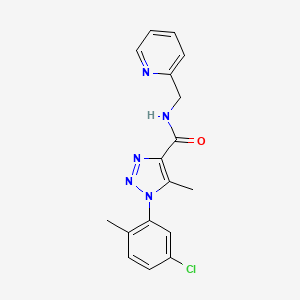
![1-Methyl-3-(2-nitrophenyl)benzo[f]quinoline;hydrochloride](/img/structure/B4888650.png)
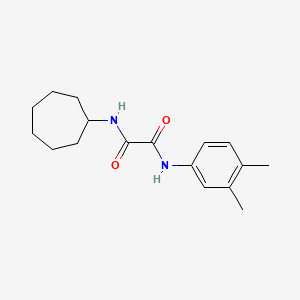

![N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide](/img/structure/B4888698.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
